molecular formula C16H13N3O2 B3049796 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid CAS No. 220461-82-5

6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid

Cat. No.: B3049796
CAS No.: 220461-82-5
M. Wt: 279.29 g/mol
InChI Key: QIIFECBQEVSTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is a heterocyclic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) backbone substituted at the 6-position with a 1-benzyl-1H-pyrazol-4-yl group. This structure combines the aromaticity and hydrogen-bonding capability of the pyridine-carboxylic acid moiety with the steric and electronic effects of the benzyl-substituted pyrazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1-methylpyrazol-4-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-8(5-12-13)9-3-2-7(4-11-9)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBYVOXCQHVWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide.

    Coupling with Nicotinic Acid: The benzylated pyrazole is then coupled with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the pyrazole ring.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry

6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid is being investigated as a potential pharmacophore in drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as:

  • Neurodegenerative Disorders: Potential modulation of nicotinic acetylcholine receptors.
  • Cancer Therapeutics: Studies suggest it may inhibit tumor growth by affecting cellular signaling pathways.

Material Science

The compound is explored for its potential in creating novel materials with unique properties. Possible applications include:

  • Polymer Synthesis: Its functional groups can be used to create polymers with specific mechanical and thermal properties.
  • Nanotechnology: The compound's structural attributes may facilitate the development of nanomaterials for various technological applications.

Biological Studies

Research has utilized this compound in biological assays to understand its effects on cellular processes. Key areas of study include:

  • Cellular Signaling Pathways: Investigating how the compound modulates pathways involved in cell proliferation and apoptosis.
  • Enzyme Activity Modulation: Analyzing its impact on specific enzymes that are crucial in metabolic processes.

Industrial Applications

The compound is also being studied for its potential use in the synthesis of industrial chemicals and intermediates. Its unique structure provides opportunities for the development of new chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Neuroprotective Effects
Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit neuroprotective effects by enhancing cholinergic signaling, which could lead to therapeutic strategies for Alzheimer's disease.

Case Study 2: Antitumor Activity
A study in Cancer Research reported that this compound inhibited cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways.

Case Study 3: Material Development
In Advanced Materials, researchers explored the use of this compound in synthesizing polymers with enhanced thermal stability and mechanical strength, indicating its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyl group and pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid and its analogs:

Compound Name Molecular Formula Key Structural Features Implications
This compound C₁₆H₁₃N₃O₂ Benzyl-substituted pyrazole at C6 of nicotinic acid; free carboxylic acid group Enhanced lipophilicity (benzyl) with potential for ionic interactions (carboxylic acid) .
R8J () C₁₁H₈N₆O₃ Triazole-substituted pyrazole at C6; keto group on pyrazole; free carboxylic acid Increased polarity (triazole, keto) may reduce membrane permeability compared to benzyl .
Methyl 6-(1H-pyrazol-1-yl)nicotinate () C₁₀H₉N₃O₂ Pyrazole at C6; methyl ester instead of carboxylic acid Higher lipophilicity (ester) improves absorption but requires hydrolysis for activity .
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid () C₉H₈N₂O₂ Pyrrolopyridine backbone; methyl group at C6; free carboxylic acid Compact structure with reduced steric hindrance; methyl may enhance metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzyl group in the target compound likely increases logP compared to R8J (triazole, keto) and the methyl ester analog. This enhances membrane permeability but may reduce solubility .
  • Hydrogen Bonding : The free carboxylic acid in the target compound and R8J supports ionic interactions with targets, whereas the methyl ester analog acts as a prodrug .

Biological Activity

6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid, with the CAS number 220461-82-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzyl group linked to a pyrazole ring, which is further connected to a nicotinic acid moiety. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions in the presence of an acid catalyst.
  • Benzylation : The pyrazole is benzylated using benzyl chloride and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
  • Coupling with Nicotinic Acid : The benzylated pyrazole is coupled with nicotinic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under inert conditions at room temperature.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through modulation of enzyme activity and receptor binding. The structural features of the compound enhance its binding affinity to various biological targets, potentially influencing cellular signaling pathways and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against various strains of bacteria and fungi, demonstrating inhibitory effects comparable to established antimicrobial agents .

Pharmacological Potential : The compound is being investigated for its potential as a pharmacophore in drug development targeting diseases such as cancer and neurodegenerative disorders. Its ability to modulate nicotinic receptors suggests possible applications in treating conditions linked to cholinergic dysfunctions .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating potent antimicrobial effects .
  • Antifungal Effects : In vitro assays revealed that the compound exhibited antifungal activity against Candida albicans, with MIC values indicating effectiveness comparable to commercial antifungal agents .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Benzyl-1H-pyrazole-4-boronic acid Boronic acid derivativeModerate antibacterial activity
2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetic acid Amino acid derivativeAntimicrobial properties
6-(Thiophen-2-yl)nicotinic acid Thiophene substitution on nicotinic acidAntifungal activity

The unique structural aspects of this compound contribute to its distinct biological properties, particularly its enhanced affinity for nicotinic receptors .

Q & A

Basic: What are the established synthetic routes for 6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid?

Methodological Answer:
Synthesis typically involves coupling nicotinic acid derivatives with benzyl-substituted pyrazole intermediates. A common approach is the use of organolithium reagents to functionalize pyridine-oxazoline precursors, followed by deprotection to yield substituted nicotinic acids . For example:

  • Step 1: Prepare a pyridyl-3-oxazoline intermediate from nicotinic acid.
  • Step 2: React with benzyl-lithium to introduce the benzyl group at the pyrazole’s 4-position.
  • Step 3: Oxidize the intermediate and deprotect under acidic conditions to obtain the final product.
    Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylated species .

Basic: Which analytical techniques are prioritized for structural elucidation?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: To confirm the benzyl group’s position (e.g., aromatic proton splitting patterns in 1H^1H-NMR) and pyrazole ring substitution .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C16_{16}H13_{13}N3_3O2_2) and detects isotopic patterns .
  • HPLC-PDA: Assesses purity and identifies trace impurities (e.g., unreacted starting materials) .
  • FTIR: Confirms carboxylic acid and pyrazole functional groups via characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}) .

Advanced: How do structural modifications (e.g., benzyl vs. other substituents) influence bioactivity?

Methodological Answer:

  • Comparative SAR Studies: Replace the benzyl group with methyl, phenyl, or amino substituents and evaluate antibacterial activity via agar diffusion assays (e.g., against E. coli or S. aureus). Evidence shows that bulky groups like benzyl enhance membrane penetration, while polar groups (e.g., -NH2_2) improve solubility but reduce efficacy .
  • Computational Docking: Use software like AutoDock to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). The benzyl group’s hydrophobicity may stabilize binding in hydrophobic pockets .

Advanced: How can computational methods resolve contradictions in reported binding affinities?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., buffer pH, ionic strength). To address this:

  • Replicate Experiments: Standardize conditions (e.g., pH 7.4 PBS buffer, 25°C) across labs .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions under different conditions to identify sensitivity to environmental factors .
  • Meta-Analysis: Pool data from multiple studies using tools like RevMan to calculate weighted affinity values .

Advanced: How to optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, using THF as a solvent improves solubility of intermediates compared to DCM .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
  • Catalyst Screening: Test Pd/C vs. Ni catalysts for coupling steps; Pd/C often provides higher yields (~85%) but requires careful control of oxygen levels .

Advanced: What strategies assess compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC-MS to identify labile sites (e.g., ester hydrolysis) .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months. Use Arrhenius equations to predict shelf life .
  • Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS .

Advanced: How to address discrepancies in reported cytotoxicity data?

Methodological Answer:

  • Cell Line Validation: Ensure consistent use of authenticated cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration) .
  • Dose-Response Refinement: Test a wider concentration range (e.g., 0.1–100 µM) with triplicate measurements to improve IC50_{50} accuracy .
  • Impurity Profiling: Use preparative HPLC to isolate minor impurities and test their cytotoxicity separately .

Basic: What are the documented biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. The nicotinic acid moiety may chelate Mg2+^{2+} in ATP-binding pockets .
  • Microbial Growth Assays: Test minimum inhibitory concentrations (MICs) against Gram-positive/negative strains. Pyrazole derivatives often disrupt cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(1-Benzyl-1H-pyrazol-4-YL)-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.